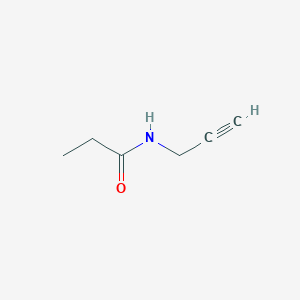

N-(prop-2-yn-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

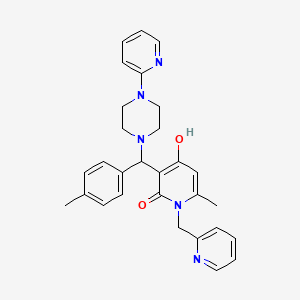

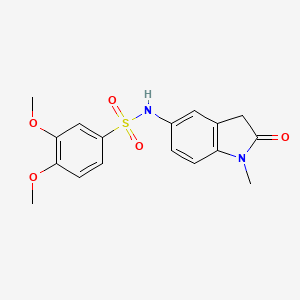

“N-(prop-2-yn-1-yl)propanamide” is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Molecular Structure Analysis

The molecular structure of this compound consists of a propionamide backbone with a prop-2-yn-1-yl group attached to the nitrogen atom .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, its cyclocondensation with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Physical And Chemical Properties Analysis

This compound has a melting point of 66-67 °C and a predicted boiling point of 248.8±23.0 °C . Its density is predicted to be 0.947±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Antimicrobial Activity N-(naphthalen-1-yl)propanamide derivatives exhibit notable antimicrobial activities against bacteria and fungi. Certain compounds, such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide, show antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Synthesis and Characterization N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide and similar compounds have been synthesized and characterized through various spectral data, indicating potential for diverse applications in chemistry and biology (Manolov, Ivanov, & Bojilov, 2021).

Immunosuppressive Activities N-aryl-3-(indol-3-yl)propanamides, specifically 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, have demonstrated significant immunosuppressive activities in both in vitro and in vivo assays (Giraud et al., 2010).

Anticonvulsant Properties A study on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides revealed potential as new hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).

Antiallergic Activity N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides synthesized from corresponding N-pyridinylpropenamides showed potential antiallergic activity comparable to oxatomide (Courant et al., 1993).

Organic Nonlinear Material N-(2-chlorophenyl)-(1-propanamide) is investigated as an organic electro-optic and non-linear optical material, characterized by various spectroscopic techniques and demonstrating potential in photonics (Prabhu & Rao, 2000).

Antinociceptive Activity Derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide show varying levels of antinociceptive activity, with some compounds more active than standard drugs like dipyrone and aspirin (Önkol et al., 2004).

Chronobiotic Activity Compounds like N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide have been synthesized and evaluated for their chronobiotic properties, demonstrating agonism at human melatonin receptors and potential applications in regulating circadian rhythms (Epperson et al., 2004).

Direcciones Futuras

The future research directions for N-(prop-2-yn-1-yl)propanamide could involve exploring its potential applications in various fields, such as medicinal chemistry, due to its ability to undergo various chemical reactions . Further studies could also focus on improving the synthesis methods and understanding its mechanism of action .

Mecanismo De Acción

Target of Action

It is known that the compound can act as a photosensitizer .

Mode of Action

N-(prop-2-yn-1-yl)propanamide interacts with its targets through a process of energy transfer and a single electron transfer pathway . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated, playing an important role in the reaction .

Biochemical Pathways

The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This process occurs in the absence of an external photosensitizer and affords the corresponding formamides in good yields under mild conditions .

Result of Action

The result of the action of this compound is the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This occurs irrespective of the substituent nature at the triple bond .

Action Environment

The action of this compound is influenced by environmental factors such as light. The compound is involved in a visible-light-induced reaction . .

Propiedades

IUPAC Name |

N-prop-2-ynylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-3-5-7-6(8)4-2/h1H,4-5H2,2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRUWIPOVKUKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2959847.png)

![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)

![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)

![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)

![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2959860.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2959864.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)

![N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2959868.png)